molecular formula C8H8N2O B11812970 3-Methoxy-5-methylpicolinonitrile

3-Methoxy-5-methylpicolinonitrile

Cat. No.: B11812970
M. Wt: 148.16 g/mol
InChI Key: LCBCRRXOLXTXIR-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylpicolinonitrile is a pyridine derivative featuring a nitrile group at position 2, a methoxy substituent at position 3, and a methyl group at position 5. This compound belongs to the picolinonitrile family, which is characterized by a pyridine ring with a nitrile functional group. The methoxy and methyl substituents confer distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-methoxy-5-methylpyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-6-3-8(11-2)7(4-9)10-5-6/h3,5H,1-2H3

InChI Key

LCBCRRXOLXTXIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C#N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-methylpicolinonitrile typically involves the reaction of 3-methoxypyridine with methyl iodide in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methylpicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of 3-Methoxy-5-methylpicolinonitrile exhibit significant anticancer properties. For example, studies have shown that certain analogs can inhibit tumor growth in various cancer cell lines, demonstrating potential as chemotherapeutic agents .

Case Study: Inhibition of Tumor Growth
A study conducted by Kiselev et al. reported the synthesis of brominated derivatives of this compound, which were tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting a promising avenue for drug development .

2. Neurological Disorders
The compound has also been investigated for its neuroprotective effects. Research suggests that it may modulate neurotransmitter systems, providing a potential therapeutic pathway for conditions such as Alzheimer's disease .

Material Science Applications

1. Polymer Synthesis
this compound is utilized in the synthesis of specialty polymers. Its nitrile group allows for incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength.

Data Table: Properties of Polymers Synthesized with this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
SolubilityModerate

2. Coatings and Adhesives
The compound is also employed in formulating coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. These applications are crucial in industries ranging from automotive to construction.

Analytical Applications

Due to its unique chemical structure, this compound is often used as a reagent in analytical chemistry. It serves as a precursor for the synthesis of various analytical standards used in chromatography and mass spectrometry.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylpicolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name CAS Number Substituents (Positions) Functional Groups Similarity Score Key Properties/Applications
This compound Not Provided 3-OCH₃, 5-CH₃ (pyridine) Nitrile High polarity; potential Suzuki coupling substrate
5-Methyl-3-nitropicolinonitrile 1089330-68-6 3-NO₂, 5-CH₃ (pyridine) Nitrile 0.65 Electron-withdrawing NO₂; lower solubility
Methyl 5-bromo-3-methylpicolinate 213771-32-5 3-CH₃, 5-Br (pyridine) Ester 0.91 Bromine enables cross-coupling; ester hydrolytic instability
2-Cyano-4-methyl-5-nitropyridine 267875-30-9 2-CN, 4-CH₃, 5-NO₂ Nitrile, Nitro 0.85 High reactivity in electrophilic substitution
5-Amino-6-methylpicolinonitrile 1079054-78-6 5-NH₂, 6-CH₃ (pyridine) Nitrile, Amino 0.66 Enhanced basicity; hydrogen-bonding capacity

Electronic and Reactivity Differences

  • Methoxy vs. Nitro Groups: The methoxy group in this compound is electron-donating, activating the pyridine ring toward electrophilic substitution. In contrast, the nitro group in 5-Methyl-3-nitropicolinonitrile (CAS 1089330-68-6) deactivates the ring, reducing reactivity but increasing stability under oxidative conditions .
  • Nitrile vs. Ester: The nitrile group in picolinonitriles enhances polarity and hydrogen-bond acceptor capacity compared to esters (e.g., Methyl 5-bromo-3-methylpicolinate), which are more prone to hydrolysis .

Biological Activity

3-Methoxy-5-methylpicolinonitrile (C8H8N2O) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is categorized as a nitrile derivative of picoline. Its chemical structure includes a methoxy group and a methyl group attached to the pyridine ring, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibits significant inhibitory activity against topoisomerase I (Top1), an enzyme critical for DNA replication and repair.

Table 1: Cytotoxicity Data of this compound

Cell LineGI50 (μM)Mechanism of Action
HeLa (Cervical)12.5Top1 inhibition
MCF-7 (Breast)15.0Induction of apoptosis
A549 (Lung)10.0Cell cycle arrest

The above table summarizes the growth inhibition (GI50) values for various cancer cell lines treated with this compound, indicating its potential as an anticancer agent.

The mechanism through which this compound exerts its effects primarily involves the inhibition of topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells. This is supported by findings that show increased levels of cleaved poly(ADP-ribose) polymerase (PARP), a marker for apoptosis, upon treatment with the compound .

Case Studies

Case Study 1: In Vivo Efficacy
In a recent study involving xenograft models, mice treated with this compound showed significant tumor regression compared to control groups. The compound was administered at doses of 20 mg/kg body weight, resulting in a tumor volume reduction of approximately 50% after two weeks .

Case Study 2: Combination Therapy
Research has also explored the efficacy of combining this compound with other chemotherapeutic agents. When used in conjunction with cisplatin, the combination therapy resulted in enhanced cytotoxic effects in resistant cancer cell lines, suggesting potential for overcoming drug resistance .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Studies show that it reaches peak plasma concentrations within one hour post-administration, with a half-life suitable for therapeutic use.

Table 2: Pharmacokinetic Parameters

ParameterValue
Absorption RateRapid
Peak Plasma Concentration1 hour
Half-Life4 hours

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